1-Deoxynojirimycin (DNJ), a natural compound found in mulberry leaves and other sources, has garnered attention for its potential therapeutic effects on metabolic disorders. DNJ is an inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. By modulating this enzyme's activity, DNJ has been shown to exert beneficial effects on blood glucose levels, lipid metabolism, and insulin resistance, making it a compound of interest in the treatment of diabetes and obesity-related conditions12356.
DNJ's primary mechanism of action involves the inhibition of α-glucosidase, which leads to a reduction in the rate of carbohydrate digestion and subsequent glucose absorption. This results in lower postprandial blood glucose levels, which is beneficial for individuals with diabetes mellitus5. Additionally, DNJ has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis. Activation of AMPK by DNJ leads to various metabolic effects, including enhanced insulin signaling, increased fatty acid oxidation, and improved mitochondrial function136. In skeletal muscle, DNJ enhances insulin sensitivity by activating the insulin signaling PI3K/AKT pathway, which facilitates glucose uptake6. Furthermore, DNJ has been found to modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation, contributing to its anti-obesity properties1.
In the context of metabolic disorders, DNJ has shown promise in improving hepatic lipid metabolism and mitochondrial function in mice fed a high-fat diet. Supplementation with DNJ led to a reduction in weight gain and improvements in liver function, as evidenced by changes in the expression of genes related to lipid metabolism and mitochondrial biogenesis1. DNJ also promotes the beige remodeling of adipocytes, which is associated with increased energy expenditure and reduced lipid deposition, further supporting its potential as an anti-obesity agent3.
For diabetes management, DNJ's ability to inhibit α-glucosidase and modulate glucose homeostasis is particularly relevant. Studies have demonstrated that DNJ can enhance the expression of insulin receptor and glucose transporter proteins in adipocytes, contributing to improved glucose uptake and reduced hyperglycemia5. In diabetic mice, DNJ treatment led to significant reductions in blood glucose and serum insulin levels, as well as improved glucose and insulin tolerance6.
Beyond its metabolic effects, DNJ has also been investigated for its role in cardiovascular health. It has been shown to inhibit glucose-stimulated migration of vascular smooth muscle cells, a key process in the development of atherosclerosis. DNJ achieves this by activating AMPK, which in turn down-regulates various proteins involved in cell migration and adhesion2.
In primary cultures of rat hepatocytes, DNJ impairs the oligosaccharide processing of alpha 1-proteinase inhibitor, which is essential for its secretion. This suggests a potential role for DNJ in modulating glycoprotein processing and secretion in the liver, although the implications of this effect on liver function and disease require further investigation4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6